molecular formula C15H18N2 B7768867 Pirlindole CAS No. 145165-49-7

Pirlindole

Cat. No. B7768867
M. Wt: 226.32 g/mol
InChI Key: IWVRVEIKCBFZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-1636 is a member of carbazoles.
This drug is classified as a reversible inhibitor of monoamine oxidase A enzyme (also known as a RIMA drug). It was developed and is currently used as an antidepressant in Russia. Its chemical structure is similar to metralindole, and it also shares pharmacological properties with this drug. Pirlindole is a selective, reversible inhibitor of monoamine oxidase (MAO) subtype A (MAO-A) that is approved in several European and non-European countries for the treatment of major depression. The antidepressant efficacy and safety of pirlindole have been demonstrated in numerous studies and, supported by many years of clinical experience in the treatment of depression. Pirlindole's efficacy and safety have also been shown in the treatment of fibromyalgia.

Scientific Research Applications

Pirlindole has been studied for its enantiomeric properties, with efforts made to resolve its enantiomeric couple through various methods, including selective crystallization, asymmetric synthesis, and the use of derivatization methods coupled with preparative HPLC. These studies contribute to understanding the stereochemical influence at the pharmacological level of pirlindole ((Tullio et al., 1998)).

In the context of epilepsy research, pirlindole has demonstrated efficacy in preventing experimentally induced epileptic seizures in rats. It appears to prevent qualitative alteration in the catalytic activity of membrane-bound MAO-A, which is pathogenetically significant for the development of audiogenic seizures ((Medvedev et al., 1992)).

Furthermore, pirlindole's impact on endocrine parameters in healthy humans has been investigated. Since changes in serotonin and norepinephrine levels in the CNS often correlate with hormonal changes mediated by the hypothalamic-pituitary axis, studies have focused on hormones like growth hormone (GH), prolactin, LH, and TSH. This research provides insights into the broader systemic effects of pirlindole beyond its primary role as an antidepressant ((Demisch, Demisch, Buchholz, Althoff, Rosak, & Magnet, 1985)).

properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRVEIKCBFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16154-78-2 (hydrochloride)
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048230
Record name Pirlindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pirlindole

CAS RN

60762-57-4
Record name Pirlindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60762-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlindole
Reactant of Route 2
Pirlindole
Reactant of Route 3
Pirlindole
Reactant of Route 4
Pirlindole
Reactant of Route 5
Pirlindole
Reactant of Route 6
Pirlindole

Citations

For This Compound
783
Citations
A Macedo, E Leiria, A Filipe - Clinical drug investigation, 2011 - Springer
… efficacy outcomes for pirlindole comparable to those of its comparators, and that pirlindole was … Therefore, further clinical trials should be conducted to evaluate the benefits of pirlindole. …
Number of citations: 14 link.springer.com
J Bruhwyler, JF Liégeois, J Geczy - Pharmacological research, 1997 - Elsevier
Pirlindole is a tetracyclic compound that has been … Pirlindole has an absolute bioavailability of between 20 and 30… Thus, pirlindole shows pharmacological, pharmacokinetic …
Number of citations: 42 www.sciencedirect.com
A Ceccato, P Hubert, P De Tullio, JF Liégeois… - … of pharmaceutical and …, 1998 - Elsevier
… purity determination of pirlindole and the simultaneous … pirlindole but is not a chiral compound because of the loss of the hydrogen atom on the asymmetric carbon of pirlindole …
Number of citations: 10 www.sciencedirect.com
P De Tullio, A Felikidis, B Pirotte… - Helvetica chimica …, 1998 - Wiley Online Library
… of the two isomers of pirlindole at a preparative scale. … selective crystallization of pirlindole salts with optically active … secondary amine function of pirlindole with different chiral derivative …
Number of citations: 13 onlinelibrary.wiley.com
A Boland, J Gérardy, D Mossay, V Seutin - European journal of …, 2003 - Elsevier
… Similarly, pirlindole, dehydropirlindole or trolox, at a … compounds), only pirlindole and dehydropirlindole significantly … Our results show that pirlindole and dehydropirlindole protect …
Number of citations: 14 www.sciencedirect.com
JE De Wilde, S Geerts, J Van Dorpe… - Acta Psychiatrica …, 1996 - Wiley Online Library
The efficacy and safety of pirlindole (300 mg/day), a new reversible inhibitor of monoamine oxidase A, have been evaluated in a multicentre placebo‐controlled double‐blind …
Number of citations: 22 onlinelibrary.wiley.com
A Boland, J Gerardy, D Mossay… - British journal of …, 2002 - Wiley Online Library
It has been shown that the MAO (monoamine oxidase)‐B inhibitor deprenyl (DPR, selegiline) protects some cell types against oxidative stress. By decreasing H 2 O 2 production, MAO‐…
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
F Ginsberg, E Joos, J Géczy, J Brahwyler… - Journal of …, 1998 - Taylor & Francis
… Objectives: The objective of this study was to evaluate the efficacy and safety of pirlindole [… [45 pirlindole and 44 placebo] and the efficacy analysis on 61 patients [33 pirlindole and 28 …
Number of citations: 32 www.tandfonline.com
J Bruhwyler, JF Liégeois, J Gérardy… - Behavioural …, 1998 - journals.lww.com
The interaction with monoamine oxidase A (MAO-A) and B has been shown to be sensitive to the absolute configuration of molecules. Therefore, the aim of this study was to compare …
Number of citations: 11 journals.lww.com
NI Andreeva, VV Asnina, SS Liberman - Pharmaceutical Chemistry …, 2000 - Springer
Pyrazidole is the registered trade name of (2, 3, 3a, 4, 5, 6-hexahydro-8-methyl-1H-pyrazino [3, 2, 1-j, k] carbazole hydrochloride, which was synthesized and pharmacologically …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.